Phenoxy-d5-acetic Acid

Overview

Description

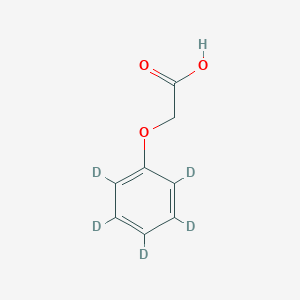

Phenoxy-d5-acetic acid is a deuterated form of phenoxyacetic acid, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be traced in various chemical reactions. This compound is a valuable tool in the study of metabolic pathways and the development of pharmaceuticals.

Mechanism of Action

Target of Action

Phenoxy-d5-acetic Acid primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation .

Mode of Action

This compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound reduces the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Pharmacokinetics

It’s known that the compound is readily soluble in ether, glacial acetic acid, and ethanol , which may influence its bioavailability.

Result of Action

The inhibition of COX-2 by this compound leads to a significant reduction in the production of prostaglandins . This results in a decrease in inflammation, providing relief from symptoms associated with inflammatory conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including this compound, and their metabolites throughout the environment This can potentially affect the compound’s action and efficacy

Biochemical Analysis

Biochemical Properties

Phenoxy-d5-acetic Acid is involved in biochemical reactions, particularly in proteomics research

Cellular Effects

Its parent compound, phenoxyacetic acid, has been reported to have potent COX-2 activity .

Temporal Effects in Laboratory Settings

This compound is a solid and is soluble in Chloroform, Dichloromethane, Dimethylformamide, and Methanol . It is recommended to be stored at -20° C

Metabolic Pathways

This compound is involved in the rosiglitazone metabolism pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxy-d5-acetic acid can be synthesized starting from phenol and chloroacetic acid. The reaction involves the deprotonation of phenol using a sodium hydroxide solution, followed by the reaction with chloroacetic acid to form phenoxyacetic acid. The deuterated form is obtained by using deuterated reagents in the synthesis process .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes the use of deuterated phenol and deuterated chloroacetic acid, along with appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the deuterated compound.

Chemical Reactions Analysis

Types of Reactions

Phenoxy-d5-acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenoxy-d5-acetate.

Reduction: It can be reduced to form phenoxy-d5-ethanol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Phenoxy-d5-acetate.

Reduction: Phenoxy-d5-ethanol.

Substitution: Various this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Phenoxy-d5-acetic acid is widely used in scientific research due to its stability and traceability. Some of its applications include:

Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

Biology: Employed in the study of enzyme kinetics and metabolic processes.

Medicine: Utilized in the development of pharmaceuticals and as a reference standard in drug testing.

Industry: Used in the synthesis of various chemicals and as a standard in quality control processes

Comparison with Similar Compounds

Phenoxy-d5-acetic acid is unique due to the presence of deuterium atoms, which provide enhanced stability and traceability. Similar compounds include:

Phenoxyacetic acid: The non-deuterated form, which is less stable and harder to trace.

Phenoxyacetic acid derivatives: Compounds with various substituents on the phenoxy group, used in different applications but lacking the unique properties of the deuterated form

This compound stands out due to its enhanced stability and traceability, making it a valuable tool in scientific research and industrial applications.

Biological Activity

Phenoxy-d5-acetic acid, a deuterated derivative of phenoxyacetic acid, has garnered attention in scientific research due to its unique properties and applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and safety profile, supported by data tables and relevant case studies.

Overview

This compound (CAS Number: 154492-74-7) is characterized by the substitution of five hydrogen atoms with deuterium. This modification enhances its stability and traceability in chemical reactions, making it a valuable tool in metabolic studies and pharmaceutical development .

Target Enzyme:

this compound primarily targets Cyclooxygenase-2 (COX-2) , an enzyme involved in the conversion of arachidonic acid to prostaglandins, which play a crucial role in inflammation and pain signaling .

Mode of Action:

The compound inhibits COX-2 activity, leading to a significant reduction in prostaglandin production. This inhibition is particularly relevant in contexts where inflammation is a primary concern .

Biochemical Pathways:

The primary biochemical pathway affected by this compound is the arachidonic acid pathway , which is integral to inflammatory responses.

Pharmacokinetics

This compound exhibits favorable solubility characteristics, being readily soluble in solvents such as ether, glacial acetic acid, and ethanol. This property facilitates its use in various laboratory settings for studying enzyme kinetics and metabolic pathways.

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory properties. In vivo studies have shown that compounds similar to this compound can achieve substantial reductions in paw thickness in animal models subjected to inflammatory stimuli. For instance:

| Compound | Percentage Reduction in Paw Thickness |

|---|---|

| This compound | 63.35% |

| Celecoxib | 68.15% |

| Mefenamic Acid | 63.76% |

These results suggest that this compound may serve as an effective anti-inflammatory agent comparable to established drugs like celecoxib and mefenamic acid .

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has shown potential analgesic properties. The latency period for pain response increased significantly when treated with this compound:

| Time (min) | Latency Increase (%) |

|---|---|

| 30 | 39.43 |

| 60 | 49.50 |

| 90 | 44.90 |

| 120 | 46.70 |

These findings indicate that this compound not only reduces inflammation but also alleviates pain effectively .

Safety Profile

The safety of this compound has been evaluated through various toxicological studies. Notably, compounds related to phenoxyacetic acids have been scrutinized for their potential toxic effects on human health:

- Dermal Exposure: Reports suggest that prolonged dermal exposure can lead to peripheral neuropathy .

- Gastrointestinal Effects: Unlike some non-steroidal anti-inflammatory drugs (NSAIDs) that cause ulcers, studies have indicated that this compound does not significantly increase ulcer incidence compared to traditional NSAIDs like mefenamic acid .

Case Studies

- Metabolic Pathway Analysis: A study examined the metabolism of phenoxyacetic acids in rats and humans, revealing insights into how deuteration affects pharmacokinetics and toxicity profiles .

- Inflammation Models: In an experimental model of inflammation induced by carrageenan, this compound showed comparable efficacy to celecoxib in reducing inflammatory markers such as TNF-α and PGE-2 levels .

Properties

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDWSOZIOUXRV-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595398 | |

| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154492-74-7 | |

| Record name | [(~2~H_5_)Phenyloxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.